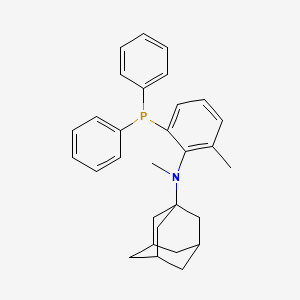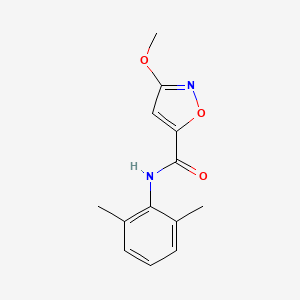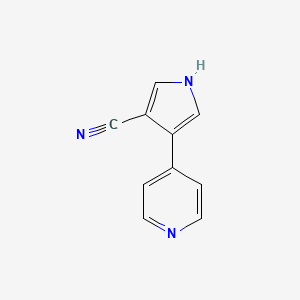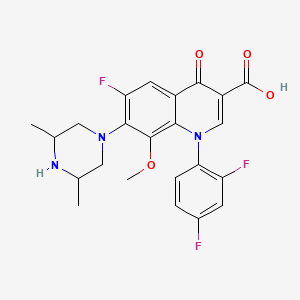![molecular formula C13H11NO4 B12879922 1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 56297-34-8](/img/structure/B12879922.png)
1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a propanone moiety in the structure of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of larger, more complex molecules.
Applications De Recherche Scientifique
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. Furan derivatives are known for their therapeutic efficacy, and this compound is no exception.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)propan-1-one: This compound lacks the furan ring, which may result in different chemical reactivity and biological activity.
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone: The presence of a chloro group in this compound can lead to different substitution reactions and potentially different biological effects.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains additional heterocyclic rings, which can enhance its antibacterial activity compared to 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one.
The uniqueness of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
56297-34-8 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)13-8-7-12(18-13)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
Clé InChI |
VSPYQQHSGMPNHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)

![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)




![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
